2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
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Overview
Description
2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom and a cyclopropyl group. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with cyclopropylcarbonyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-cyclopropyl-1H-benzo[d]imidazole.
Scientific Research Applications
2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the cyclopropyl group but shares similar chemical properties.
1-Cyclopropyl-1H-benzo[d]imidazole: Lacks the bromine atom but retains the cyclopropyl group.
2-Chloro-1-cyclopropyl-1H-benzo[d]imidazole: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
2-bromo-1-cyclopropylbenzimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
SNIAJRGMPSSTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2Br |
Origin of Product |
United States |
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